N-[(1S)-1-(Hydroxymethyl)-2-[(3S)-2-oxo-3-pyrrolidinyl]ethyl]-carbamic Acid tert-Butyl Ester
CAS No.: 249736-45-6
Cat. No.: VC21104883
Molecular Formula: C12H22N2O4
Molecular Weight: 258.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 249736-45-6 |
|---|---|
| Molecular Formula | C12H22N2O4 |
| Molecular Weight | 258.31 g/mol |
| IUPAC Name | tert-butyl N-[(2S)-1-hydroxy-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]carbamate |
| Standard InChI | InChI=1S/C12H22N2O4/c1-12(2,3)18-11(17)14-9(7-15)6-8-4-5-13-10(8)16/h8-9,15H,4-7H2,1-3H3,(H,13,16)(H,14,17)/t8-,9-/m0/s1 |
| Standard InChI Key | IASISKBRBNTMFU-IUCAKERBSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](C[C@@H]1CCNC1=O)CO |
| SMILES | CC(C)(C)OC(=O)NC(CC1CCNC1=O)CO |
| Canonical SMILES | CC(C)(C)OC(=O)NC(CC1CCNC1=O)CO |
Introduction
N-[(1S)-1-(Hydroxymethyl)-2-[(3S)-2-oxo-3-pyrrolidinyl]ethyl]-carbamic Acid tert-Butyl Ester is a complex organic compound that has garnered attention in the field of chemical synthesis and pharmaceutical research. This compound is a derivative of carbamic acid, featuring a tert-butyl ester group and a pyrrolidinyl moiety, which are crucial for its chemical and biological properties.
Synthesis and Preparation
The synthesis of N-[(1S)-1-(Hydroxymethyl)-2-[(3S)-2-oxo-3-pyrrolidinyl]ethyl]-carbamic Acid tert-Butyl Ester typically involves multi-step organic synthesis techniques. These may include asymmetric synthesis methods to achieve the desired stereochemistry and the use of protecting groups to facilitate the formation of the carbamic acid ester.
Applications and Research Findings
This compound is often used as a reference standard in infectious disease research, as indicated by its availability from suppliers like LGC Standards . Its applications may extend to the development of pharmaceuticals, given its structural features that are common in bioactive molecules.
| Application Area | Description |
|---|---|
| Pharmaceutical Research | Potential intermediate in drug synthesis due to its functional groups. |
| Infectious Disease Research | Used as a reference standard. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume